molecular formula C15H25BrOSi B1603868 (3-Bromophenoxy)triisopropylsilane CAS No. 571202-87-4

(3-Bromophenoxy)triisopropylsilane

Cat. No. B1603868
M. Wt: 329.35 g/mol
InChI Key: YOSBXSDNMZXREZ-UHFFFAOYSA-N
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Description

“(3-Bromophenoxy)triisopropylsilane” is a chemical compound with the linear formula C15H25BrOSi . It is also known as "1-Bromo-4-[tris(1-methylethyl)silyloxy]benzene" .


Synthesis Analysis

The synthesis of “(3-Bromophenoxy)triisopropylsilane” involves several steps. It has been used in the synthesis of substituted indoles employing a new (Silanyloxyphenyl)phosphine Ligand . The synthesis involves the use of Pd(OAc)2, 1,1’-bis(diisopropylphosphino)ferrocene, NaOt-Bu, and toluene .


Molecular Structure Analysis

The molecular structure of “(3-Bromophenoxy)triisopropylsilane” contains a total of 43 bonds, including 18 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .


Chemical Reactions Analysis

“(3-Bromophenoxy)triisopropylsilane” has been used in various chemical reactions. For instance, it has been used in the synthesis of substituted indoles . It has also been used in peptide synthesis, where it acts as a scavenger for the removal of amino acid protecting groups .

Scientific Research Applications

Anionic Optical Devices

(3-Bromophenoxy)triisopropylsilane has been utilized in the development of anionic optical devices. Specifically, it has been employed for the selective detection of fluoride in acetonitrile and cyanide in water. This application highlights its potential in environmental monitoring and safety applications (Schramm et al., 2017).

Synthesis and Copolymerization

In the field of polymer chemistry, (3-Bromophenoxy)triisopropylsilane is used in the synthesis and styrene copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates. This application is significant for developing novel polymeric materials with potential uses in coatings, adhesives, and other industrial applications (Whelpley et al., 2022).

Organic Synthesis and Reactivity

(3-Bromophenoxy)triisopropylsilane is involved in the preparation and study of organic compounds, specifically in the reactivity of triisopropylsilyl-substituted aryl­iodonium salts. This research is pivotal in advancing the understanding of organic reaction mechanisms and synthetic methods (Yusubov et al., 2015).

Catalytic Applications

In catalysis, (3-Bromophenoxy)triisopropylsilane has been used in the development of regiodivergent PdII- and RhIII-mediated site-selective C-H bond alkynylation of imidazopyridines. This demonstrates its role in creating selective and efficient catalytic systems for organic transformations, which is crucial in pharmaceutical synthesis and materials science (Zhang et al., 2023).

Environmental Degradation Studies

(3-Bromophenoxy)triisopropylsilane is also relevant in studying the environmental degradation of brominated chemicals, such as the transformation products of Tetrabromobisphenol A (TBBPA) derivatives in soil. Understanding these transformation processes is crucial for assessing environmental risks and developing strategies for pollution control (Liu et al., 2017).

Safety And Hazards

The safety data sheet for triisopropylsilane, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

(3-bromophenoxy)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BrOSi/c1-11(2)18(12(3)4,13(5)6)17-15-9-7-8-14(16)10-15/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSBXSDNMZXREZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626846
Record name (3-Bromophenoxy)tri(propan-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromophenoxy)triisopropylsilane

CAS RN

571202-87-4
Record name (3-Bromophenoxy)tri(propan-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-bromophenol (1.00 g, 5.78 mmol), and imidazole (984 mg, 14.45 mmol) in 6 mL of DMF was cooled to 0° C. and triisopropylsilyl chloride (922 μL, 6.94 mmol) was added and the solution was stirred for 24 hours. The reaction mixture was quenched with 10 mL H2O and 5 mL saturated aqueous NaHCO3. The aqueous layer was extracted with ether (3×10 mL), the pooled organic extracts were washed with brine, dried (MgSO4), and concentrated. The resulting oil was flash chromatographed on silica gel with hexanes to yield 209 (1.50 g, 79%). 1H NMR (CDCl3) δ 1.09 (d, J=7.2 Hz, 18H), 1.17-1.30 (m, 3H), 6.75-6.81 (m, 1H), 7.00-7.10 (m, 3H); 13C NMR (CDCl3) 156.89, 130.26, 124.14, 123.29, 122.5, 118.47.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
984 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
922 μL
Type
reactant
Reaction Step Two
Name
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Seo, K Kubota, H Ito - Angewandte Chemie, 2023 - Wiley Online Library
The combination of a nickel(II) catalyst and a mechanoredox catalyst under ball‐milling conditions promotes mechanical‐force‐driven C−N cross‐coupling reactions. In this nickel(II)/…
Number of citations: 1 onlinelibrary.wiley.com
ND Shah - 2006 - search.proquest.com
Endogenous glucocorticoids, such as cortisol and cortisone, are endocrine mediators of a myriad of essential physiological processes and analogs of these hormones have been …
Number of citations: 3 search.proquest.com

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